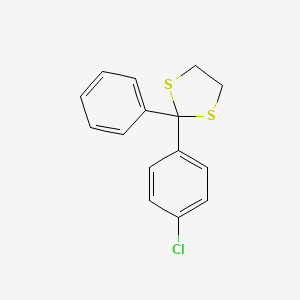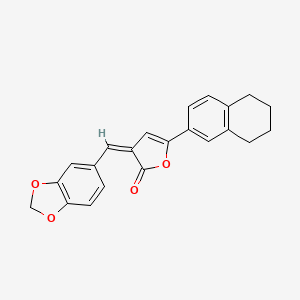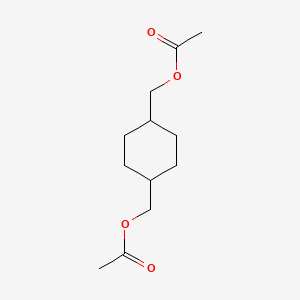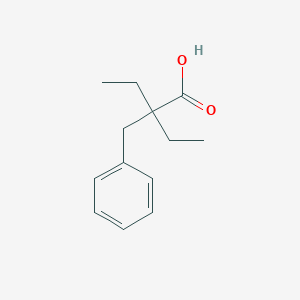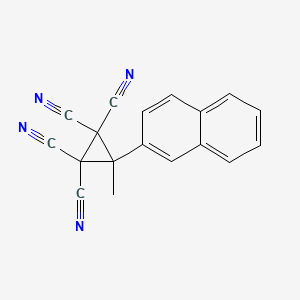
3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile is an organic compound characterized by a cyclopropane ring substituted with a naphthyl group and four cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This one-pot reaction yields the desired cyclopropane derivative in excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates like cyanogen bromide.
化学反応の分析
Types of Reactions
3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, such as the Diels-Alder reaction.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield cyano-substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
作用機序
The mechanism by which 3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The cyano groups and the cyclopropane ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
類似化合物との比較
Similar Compounds
- 3-(4-Chloro-phenyl)-3-methyl-cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile
- 3-Bromomethyl-3-phenyl-cyclopropane-1,1,2,2-tetracarbonitrile
Uniqueness
3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and for developing new materials with tailored properties.
特性
CAS番号 |
10432-52-7 |
|---|---|
分子式 |
C18H10N4 |
分子量 |
282.3 g/mol |
IUPAC名 |
3-methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C18H10N4/c1-16(17(9-19,10-20)18(16,11-21)12-22)15-7-6-13-4-2-3-5-14(13)8-15/h2-8H,1H3 |
InChIキー |
KNBVULLMGRSNFG-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



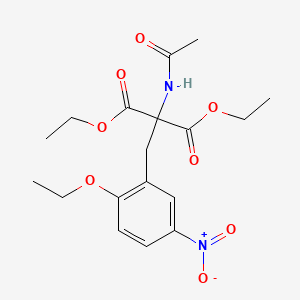
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)


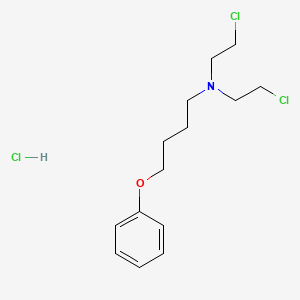

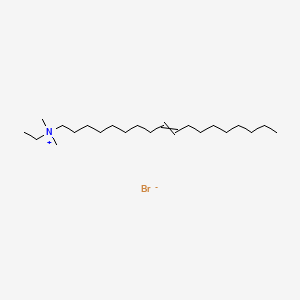
![(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane](/img/structure/B14726312.png)
